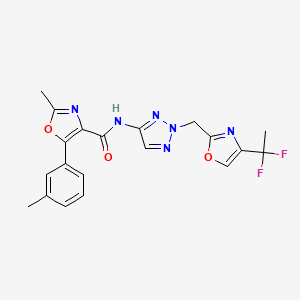
ACT-389949
Descripción general
Descripción
ACT-389949 es un compuesto de molécula pequeña que actúa como agonista selectivo para el receptor de péptido formílico tipo 2 (FPR2) y el receptor de lipoxin A4 (ALX). Estos receptores son parte de la familia de receptores acoplados a proteína G y desempeñan un papel crucial en la regulación de las respuestas inflamatorias. This compound se ha estudiado por sus posibles propiedades antiinflamatorias y ha mostrado promesa en ensayos preclínicos y clínicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de ACT-389949 implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye un anillo de oxazol. Los pasos clave incluyen:
- Formación del anillo de oxazol mediante una reacción de ciclización.
- Introducción del grupo difluoroetil a través de una reacción de sustitución nucleofílica.
- Acoplamiento del derivado de oxazol con una porción de triazol a través de una reacción de condensación.
Las condiciones de reacción típicamente implican el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, con estrictas medidas de control de calidad para garantizar la consistencia y la pureza del producto final. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
ACT-389949 experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: El compuesto no suele sufrir reacciones de reducción en condiciones fisiológicas.
Sustitución: El grupo difluoroetil en this compound puede participar en reacciones de sustitución nucleofílica, aunque esto es menos común en sistemas biológicos.
Reactivos y Condiciones Comunes
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, aunque no se observan comúnmente en contextos biológicos.
Productos Principales Formados
Los productos principales formados a partir de las reacciones de this compound son típicamente el resultado de la degradación oxidativa, lo que lleva a la formación de derivados oxidados. Estos productos son generalmente menos activos que el compuesto parental .
Aplicaciones Científicas De Investigación
ACT-389949 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
ACT-389949 ejerce sus efectos uniéndose al receptor de péptido formílico tipo 2 y al receptor de lipoxin A4 en la superficie de los neutrófilos. Esta unión desencadena una cascada de eventos de señalización intracelular, que incluyen:
- Activación de la vía de señalización fosfolipasa C-fosfatidilinositol 4,5-bisfosfato-inositol 1,4,5-trisfosfato.
- Liberación de iones calcio de las reservas intracelulares.
- Reclutamiento de beta-arrestina, que juega un papel en la desensibilización y la internalización del receptor .
Estos eventos de señalización conducen a diversas respuestas funcionales, como la quimiotaxis de neutrófilos, la movilización de gránulos y la activación de la NADPH-oxidasa, contribuyendo a los efectos antiinflamatorios del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
N-formilmetionil-leucil-fenilalanina (fMLP): Un agonista bien conocido para los receptores de péptidos formílicos, pero con una especificidad de receptor más amplia en comparación con this compound.
Singularidad
This compound es único debido a su alta selectividad para el receptor de péptido formílico tipo 2 y el receptor de lipoxin A4, así como a su estabilidad en condiciones oxidativas. Esto lo convierte en una valiosa herramienta para estudiar vías de señalización específicas del receptor y desarrollar terapias antiinflamatorias específicas .
Propiedades
IUPAC Name |
N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTWPEDVIMHJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258417-54-7 | |
| Record name | ACT-389949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-389949 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-4-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B3046472.png)
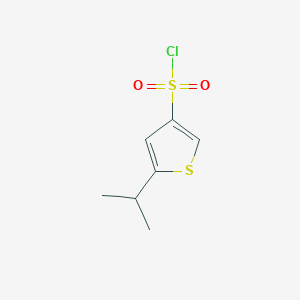

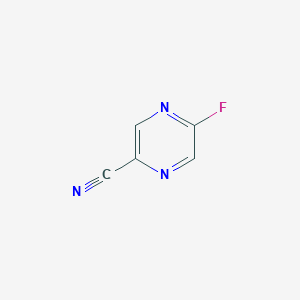
![2-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3046481.png)
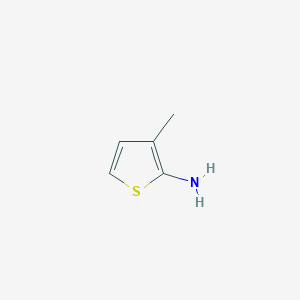
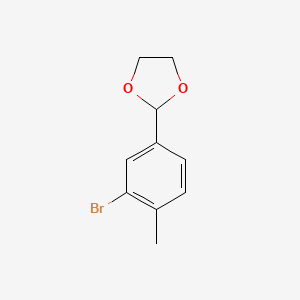

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3046486.png)
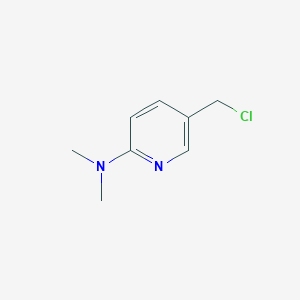
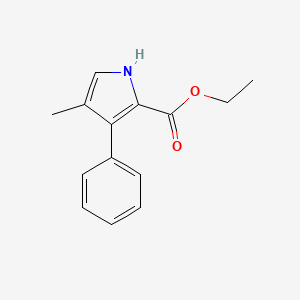
![1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione](/img/structure/B3046490.png)
